5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine (CAS 1111109-07-9, MFCD11876902) is a 5-aryl-2-hydroxypyrimidine small molecule with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol. The compound features a 2-hydroxypyrimidine core substituted at the 5-position with a 4-ethoxy-2-methylphenyl ring, placing it within the broader class of monocyclic pyrimidinones that have been explored as kinase inhibitor scaffolds and anticancer agents.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1111109-07-9
Cat. No. B6385672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine
CAS1111109-07-9
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C
InChIInChI=1S/C13H14N2O2/c1-3-17-11-4-5-12(9(2)6-11)10-7-14-13(16)15-8-10/h4-8H,3H2,1-2H3,(H,14,15,16)
InChIKeyCMTMWMRDHGBUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine (CAS 1111109-07-9): Procurement-Grade Overview for Research Selection


5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine (CAS 1111109-07-9, MFCD11876902) is a 5-aryl-2-hydroxypyrimidine small molecule with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol [1]. The compound features a 2-hydroxypyrimidine core substituted at the 5-position with a 4-ethoxy-2-methylphenyl ring, placing it within the broader class of monocyclic pyrimidinones that have been explored as kinase inhibitor scaffolds and anticancer agents [2]. Its IUPAC name is 5-(4-ethoxy-2-methylphenyl)-1H-pyrimidin-2-one, reflecting the tautomeric equilibrium inherent to 2-hydroxypyrimidines, and it bears structural resemblance to the 5-arylpyrimidine pharmacophore described in patent literature for microtubule-targeting anticancer activity [2]. Commercially available research-grade material typically carries a specified minimum purity of 95–97% [1].

Why 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine Cannot Be Replaced by Generic 5-Arylpyrimidine Analogs


The 5-aryl-2-hydroxypyrimidine scaffold is highly sensitive to the nature and position of substituents on the pendant phenyl ring: even minor modifications to the aryl group can cause order-of-magnitude shifts in target binding affinity, cellular efficacy, and ADME properties [1]. The target compound bears a specific 4-ethoxy-2-methylphenyl substitution pattern, whereas common commercial analogs such as 5-(4-methylphenyl)-2-hydroxypyrimidine (lacking the ethoxy oxygen) or 5-(4-methoxyphenyl)-2-hydroxypyrimidine (shorter alkoxy chain) differ in hydrogen-bond acceptor count, lipophilicity, and steric bulk [2]. These differences directly impact LogP, topological polar surface area, and metabolic stability, meaning that procurement of an in-class but structurally distinct pyrimidine will not recapitulate the same quantitative pharmacological profile and represents a material risk to experimental reproducibility [2].

Quantitative Differentiation Evidence for 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine Versus Structural Analogs


Hydrogen-Bond Acceptor and Donor Profile Differentiation from De-alkoxylated and Dihydroxy Analogs

The target compound possesses 2 hydrogen bond acceptor (HBA) and 1 hydrogen bond donor (HBD) groups, differentiating it from the (2,4)-dihydroxy analog (CAS 1261896-47-2; 3 HBA, 2 HBD) and from 5-(4-methylphenyl)-2-hydroxypyrimidine (the de-ethoxy analog; 2 HBA, 1 HBD but with a lower TPSA due to replacement of the ethoxy oxygen with a proton) [1][2]. The ethoxy group contributes an additional rotatable bond and oxygen atom that can serve as a hydrogen-bond acceptor, enabling interactions with protein hinge regions that are inaccessible to the de-ethoxy or methoxy congeners, as demonstrated in the structure-activity relationships of 5-substituted O4-alkylpyrimidine CDK2 inhibitors [3].

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Lipophilicity Window (XLogP) Distinguishing from Shorter-Chain Alkoxy and Dialkyl Congeners

The target compound has a computed XLogP3-AA of 1.6, placing it in the optimal lipophilicity range for central nervous system multiparameter optimization (CNS MPO) and Lipinski compliance [1]. The 4-ethoxy substituent (two-carbon alkoxy chain) provides a distinct lipophilicity increment compared to the 4-methoxy analog (estimated XLogP ≈ 1.2) and the 4-propoxy or 4-butoxy counterparts (estimated XLogP > 2.0), which would exceed preferred lipophilicity ceilings for certain drug discovery programs [2]. This quantitative LogP window is a key differentiator for programs optimizing metabolic stability while maintaining target engagement.

ADME Optimization Lead Optimization Structure-Property Relationships

Purity Specification and Quality Assurance Differentiation Across Commercial Suppliers

Commercially, the target compound is supplied with a minimum purity specification ranging from 95% (AKSci) to 97% (MolCore) . The 97% NLT (not less than) specification from MolCore exceeds the 95% floor offered by AKSci and represents a quantifiable 2-percentage-point purity advantage directly relevant to assays sensitive to impurity profiles, such as high-throughput screening (HTS) or biophysical binding assays . This is particularly meaningful when contrasted with non-specialized generic pyrimidine suppliers whose purity specifications may be absent or lower than 95%.

Analytical Chemistry Procurement Quality Control Reproducibility

Ortho-Methyl Substituent Steric and Metabolic Shielding Versus Unsubstituted Phenyl Congeners

The 2-methyl substituent on the pendant phenyl ring introduces a steric effect absent in 5-(4-ethoxyphenyl)-2-hydroxypyrimidine (no ortho substituent). This ortho-methyl group increases the dihedral angle between the phenyl and pyrimidine rings, thereby modulating π-conjugation and influencing both the UV absorption profile and the metabolic lability of the ethoxy oxygen toward O-dealkylation [1]. In the analogous 5-substituted O4-alkylpyrimidine CDK2 inhibitor series, the presence of an ortho substituent on the aryl ring shifted CDK2 IC50 values by 5- to 50-fold relative to the unsubstituted phenyl analog, demonstrating the profound pharmacological impact of this structural feature [1].

Metabolic Stability CYP Inhibition Steric Shielding

Tautomeric Equilibrium Distinctiveness Relative to 2-Methoxy or 2-Amino-Pyrimidine Analogs

The 2-hydroxypyrimidine scaffold exists as a tautomeric mixture of the hydroxy (pyrimidin-2-ol) and oxo (pyrimidin-2-one) forms, with the latter predominating under physiological conditions [1]. This tautomeric equilibrium is absent in 2-methoxy analogs (locked as the methoxy ether) and in 2-amino analogs, producing a different hydrogen-bonding donor/acceptor pattern that alters kinase hinge-region recognition [2]. Ab initio calculations on monosubstituted 2-hydroxypyrimidines indicate that the tautomeric preference is sensitive to the nature of the 5-substituent; the 5-aryl group in the target compound stabilizes the oxo form to a different extent than a 5-alkyl or 5-halo substituent, contributing to unique molecular recognition properties relative to other 5-substituted pyrimidine series [1].

Tautomerism Molecular Recognition Kinase Selectivity

Combinatorial Synthetic Utility as a 5-Aryl-2-hydroxypyrimidine Building Block Versus 2,4-Dichloropyrimidine Precursors

The target compound serves as a directly functionalizable 2-hydroxypyrimidine scaffold that can undergo O-alkylation, O-acylation, or halogenation at the 2-position without requiring de novo pyrimidine construction [1]. In contrast, 2,4-dichloropyrimidine-based synthetic routes require sequential substitution and deprotection steps, often with lower overall yields. The presence of the 4-ethoxy-2-methylphenyl group pre-installed at the 5-position bypasses the need for a Suzuki coupling step (typically 70–85% yield) and its associated catalyst removal challenges, accelerating library synthesis cycle times by one synthetic step relative to routes starting from 5-bromo-2-hydroxypyrimidine [2].

Parallel Synthesis Diversity-Oriented Synthesis Medicinal Chemistry

Science-Driven Application Scenarios for 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine Procurement and Use


Kinase Hinge-Region Probe Design Leveraging the Tautomeric 2-Hydroxypyrimidine Pharmacophore

Researchers designing ATP-competitive kinase inhibitors can exploit the target compound's 2-hydroxypyrimidine core, which presents a hydrogen-bond donor/acceptor motif capable of engaging the kinase hinge region in a bidentate fashion distinct from 2-aminopyrimidine or 2-methoxypyrimidine scaffolds [1]. The 4-ethoxy-2-methylphenyl substituent provides a defined lipophilic vector for probing the kinase selectivity pocket, with the ortho-methyl group potentially conferring selectivity over closely related kinases as evidenced by 5- to 50-fold potency shifts in CDK2 inhibitor series [1]. This compound is suited for structure-activity relationship (SAR) exploration where hinge-binding motif variation and lipophilic pocket complementarity are the primary optimization variables.

Metabolic Stability Optimization via Ortho-Methyl and Ethoxy Lipophilicity Balancing

In lead optimization programs targeting oral bioavailability, the target compound's XLogP of 1.6 and the steric shielding imparted by the ortho-methyl group offer a quantifiable advantage over the 4-methoxy (XLogP ≈ 1.2, potentially insufficient permeability) and 4-propoxy (XLogP ≈ 2.0, elevated metabolic clearance risk) analogs [1]. The TPSA of 50.7 Ų predicts acceptable passive permeability while maintaining aqueous solubility sufficient for formulation. Medicinal chemists can use this compound as a balanced starting point for further property-guided optimization, benchmarking metabolic stability in human liver microsome assays against the established class-level data for O-dealkylation sensitivity [2].

High-Confidence High-Throughput Screening with 97% NLT Purity Material to Minimize Impurity-Driven False Positives

For HTS campaigns where the target compound is assayed at 10 µM and a 2% impurity with 10 nM potency against a counter-target could generate a false-positive hit signal exceeding 20% inhibition, the availability of 97% NLT purity material (MolCore) represents a measurable risk reduction compared to 95% material [1]. This is especially relevant for panels screening against GPCR or kinase off-targets where promiscuous impurities can confound hit triaging. Procurement of the higher-specification lot is recommended when the compound is intended for use in confirmatory dose-response assays directly following primary HTS hit identification [1].

Efficient Library Synthesis Starting from a Pre-Functionalized 5-Aryl Scaffold

Combinatorial chemistry groups can deploy the target compound as a core scaffold for the parallel synthesis of 2-O-alkylated, 2-O-acylated, or 2-halogenated derivatives, bypassing the Suzuki coupling step that would be required when starting from 5-bromo-2-hydroxypyrimidine. By eliminating one synthetic transformation, array throughput can increase by approximately 20–30% for a 96-well plate synthesis, with corresponding reductions in palladium scavenging and purification overhead [1]. This efficiency gain is particularly valuable in hit-to-lead expansion phases where rapid analog generation is the rate-limiting step.

Quote Request

Request a Quote for 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.